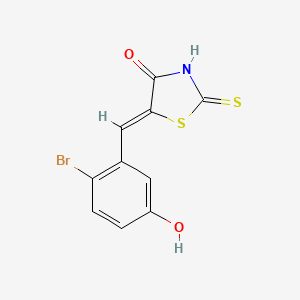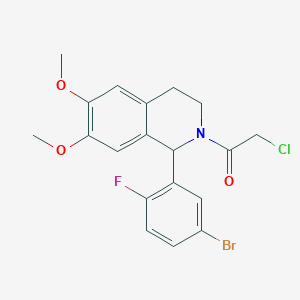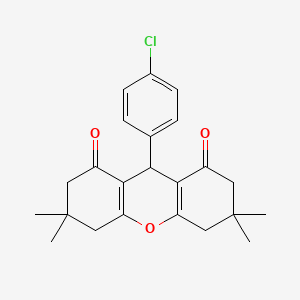![molecular formula C22H12N2O4 B6124373 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6124373.png)
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as NBI-74330, is a chemical compound that belongs to the family of isoquinolines. This compound has attracted a lot of attention from researchers due to its potential applications in the field of medicine and drug development.
Mecanismo De Acción
The mechanism of action of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood. However, it is believed that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione works by inhibiting the activity of certain enzymes that are involved in various biological processes. For example, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. By inhibiting the activity of this enzyme, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can prevent the growth of cancer cells.
Biochemical and Physiological Effects:
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative stress in cells. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to improve cognitive function and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic and has low side effects. However, there are also some limitations to using 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
Direcciones Futuras
There are several future directions for research on 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosage and treatment regimen for 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione in cancer patients. Another area of interest is its neuroprotective properties. Studies are needed to determine whether 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new derivatives of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione that may have improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione involves a series of chemical reactions that start with the condensation of 2-naphthylamine and 2-nitrobenzaldehyde to form the intermediate 2-(2-naphthyl)-6-nitrobenzaldehyde. This intermediate is then cyclized with phthalic anhydride to form the final product, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione. The synthesis of 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been investigated for its potential applications in the treatment of various diseases. Studies have shown that 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have neuroprotective effects and can prevent the death of neurons in the brain. In addition, 2-(2-naphthyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Propiedades
IUPAC Name |
2-naphthalen-2-yl-6-nitrobenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-17-7-3-6-16-19(24(27)28)11-10-18(20(16)17)22(26)23(21)15-9-8-13-4-1-2-5-14(13)12-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRNLEJIORORDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=O)C4=C5C(=C(C=C4)[N+](=O)[O-])C=CC=C5C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-2-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-butyl-1H-imidazol-4-yl)methyl]-1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6124291.png)
![4-chloro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6124295.png)
![N~1~-1,3-benzodioxol-5-yl-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B6124304.png)

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B6124318.png)
![(3R*,4R*)-4-{methyl[2-(2-pyridinyl)ethyl]amino}-1-(4-pyridinylmethyl)-3-piperidinol](/img/structure/B6124325.png)
![5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-2H-pyran-2-ylmethyl)-2-pyridinamine](/img/structure/B6124327.png)

![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B6124335.png)

![2-[2-({[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B6124353.png)
![1-(1H-indol-3-ylmethyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6124364.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B6124371.png)
